beta-Isopropyl-beta-propiolactone

Thermochemistry Reaction Calorimetry Polymerization Energetics

Beta-Isopropyl-beta-propiolactone (CAS 10359-02-1) is a β-substituted β-propiolactone, a class of organic compounds characterized by a four-membered β-lactone ring. Its molecular formula is C6H10O2, with a molecular weight of 114.14 g/mol.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 10359-02-1
Cat. No. B087267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Isopropyl-beta-propiolactone
CAS10359-02-1
Synonymsbeta-Isopropyl-beta-propiolactone
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCC(C)C1COC1=O
InChIInChI=1S/C6H10O2/c1-4(2)5-3-8-6(5)7/h4-5H,3H2,1-2H3
InChIKeyRXDIFCRJKDATEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Isopropyl-beta-propiolactone (CAS 10359-02-1) Procurement Guide: Chemical Identity and Baseline Properties


Beta-Isopropyl-beta-propiolactone (CAS 10359-02-1) is a β-substituted β-propiolactone, a class of organic compounds characterized by a four-membered β-lactone ring. Its molecular formula is C6H10O2, with a molecular weight of 114.14 g/mol [1]. The compound is a liquid with a boiling point of 163.8°C at 760 mmHg, a flash point of 51.8°C, and a density of 1.031 g/cm³ . This compound serves as a monomer for stereospecific polymerization and a substrate in synthetic chemistry [2][3].

Why Generic Substitution of Beta-Isopropyl-beta-propiolactone (10359-02-1) is Not Recommended in R&D and Industrial Applications


The substitution of beta-Isopropyl-beta-propiolactone with a generic or similar β-propiolactone is highly discouraged due to the profound influence of its specific β-isopropyl substituent on both its chemical reactivity and material properties. The size and branching of this substituent directly alter the compound's thermochemistry [1], its hydrolysis rate [2], and the resulting polymer's tacticity and performance [3]. Consequently, using an alternative like beta-propyl-beta-propiolactone or an unsubstituted beta-propiolactone will yield a different enthalpy of formation, leading to altered reaction energetics, or produce a polymer with a different stereoregularity and thermal profile [3]. These are not interchangeable substitutes; the isopropyl group is the key differentiator.

Beta-Isopropyl-beta-propiolactone (10359-02-1) Evidence-Based Comparative Performance Data


Thermochemical Stability: Lower Enthalpy of Formation Compared to β-Propyl-β-propiolactone

Beta-Isopropyl-beta-propiolactone exhibits a more negative standard enthalpy of formation than its close analog, beta-propyl-beta-propiolactone. This indicates a more thermodynamically stable liquid phase, which can influence reaction conditions and energy management in large-scale syntheses [1].

Thermochemistry Reaction Calorimetry Polymerization Energetics

Polymerization: Isopropyl Substituent Enables Stereospecific Synthesis

The isopropyl substituent on the beta-lactone ring of beta-Isopropyl-beta-propiolactone is essential for achieving stereospecific polymerization. Studies on the polymerization of β-alkyl-β-propiolactones demonstrate that the size and branching of the alkyl group directly influence the stereoregularity of the resulting polyester [1]. This contrasts with unsubstituted β-propiolactone, which cannot produce stereoregular polymers.

Polymer Chemistry Stereospecific Polymerization Polyhydroxyalkanoates (PHAs)

Hydrolytic Stability: Substituent Effects Predict Lower Reactivity

Research on β-lactone hydrolysis demonstrates that alkyl substitution at the beta-position significantly reduces hydrolytic reactivity. Unsubstituted β-propiolactone is over four times more reactive in neutral water than β-butyrolactone (methyl-substituted) [1]. By extension, the more sterically hindered isopropyl group in beta-Isopropyl-beta-propiolactone is expected to confer even greater resistance to hydrolysis, leading to a longer shelf life and different handling requirements.

Hydrolysis Kinetics Stability Testing Reactivity

Validated Application Scenarios for Beta-Isopropyl-beta-propiolactone (CAS 10359-02-1) Procurement


Synthesis of Stereoregular Biodegradable Polyesters

This monomer is specifically required for the synthesis of poly(β-hydroxyalkanoates) (PHAs) with controlled stereochemistry [1]. The isopropyl substituent directs the stereospecific ring-opening polymerization, yielding crystalline polyesters with enhanced thermal and mechanical properties not achievable with unsubstituted β-propiolactone [2].

Investigating β-Lactone Antibacterial Activity

The compound is a key tool in studies exploring the structure-activity relationship (SAR) of β-lactone antibiotics [1]. Its specific substituent contributes to understanding how branching and hydrophobicity affect antibacterial potency against pathogens like S. aureus and E. coli, as indicated in antibacterial databases [2].

Mechanistic Probes for β-Lactone Enzyme Inhibition

The unique steric and electronic properties of the isopropyl-substituted β-lactone ring make it a valuable probe for activity-based protein profiling (ABPP) [1]. It is used to label and identify novel enzyme targets in bacteria, differentiating its binding profile from other β-lactones like those with medium-chain alkyl substituents [2].

Preparative Organic Synthesis of Beta-Substituted Acrylic Acids

As a β-substituted β-propiolactone, this compound serves as a specific precursor for the synthesis of corresponding β-substituted acrylic acid derivatives via ring-opening and elimination reactions [1]. The isopropyl group is retained in the final product, making it a necessary starting material for accessing this specific molecular architecture.

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